molecular formula C10H18N4 B13642787 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Cat. No.: B13642787
M. Wt: 194.28 g/mol
InChI Key: MRQCYPRBSBYNHT-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a cyclohexane derivative substituted with a 1,3-dimethyl-1,2,4-triazole ring at the 4-position and a primary amine group at the 1-position. The compound’s structural rigidity from the cyclohexane backbone and the electron-rich triazole moiety makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrogen-bonding interactions.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-(2,5-dimethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H18N4/c1-7-12-10(14(2)13-7)8-3-5-9(11)6-4-8/h8-9H,3-6,11H2,1-2H3

InChI Key

MRQCYPRBSBYNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2CCC(CC2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Molecular Formula and Properties

  • Molecular Formula : C₁₀H₁₇N₅
  • Molecular Weight : 207.28 g/mol (calculated).
  • Key Functional Groups : 1,2,4-Triazole (with methyl groups at N1 and N3), cyclohexylamine.

The compound is compared to structurally analogous cyclohexanamine derivatives with variations in heterocyclic substituents and functional groups. These differences influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural and Functional Comparisons
Compound Name Heterocycle Type Substituents on Heterocycle Molecular Weight (g/mol) Key Applications/Findings Reference
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (Target Compound) 1,2,4-Triazole 1,3-Dimethyl 207.28 Potential kinase inhibitor (inferred)
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride 1,2,4-Oxadiazole 3-Ethyl 243.73 (free base calc.) Not reported; oxadiazoles often used in CNS drugs
4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine 1,2,3-Triazole 4-Ethoxymethyl 224.30 High purity (≥95%); discontinued commercial availability
(1S,3R)-3-[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]cyclohexan-1-amine 1,2,4-Triazole 3-Tetrahydropyranyl 263.34 (calc.) Structural analog with improved solubility
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine 4-Methyl 198.29 (MS data) Intermediate in anticancer drug synthesis
Key Observations:

Heterocycle Impact: 1,2,4-Triazole vs. Oxadiazole Derivatives: The 1,2,4-oxadiazole in introduces higher electronegativity, which may improve metabolic stability but reduce solubility compared to triazoles.

Substituent Effects: Methyl vs. Piperazine vs. Triazole: Piperazine-containing analogs () prioritize basicity and water solubility, favoring CNS drug development.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or Huisgen cycloaddition, similar to methods for 1,2,4-triazoles in .
  • Piperazine derivatives () employ reductive amination, a more scalable but less selective route.

Biological Relevance: While direct activity data for the target compound is absent, structurally related 1,2,4-triazoles (e.g., ) are known for antifungal and anticancer properties.

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